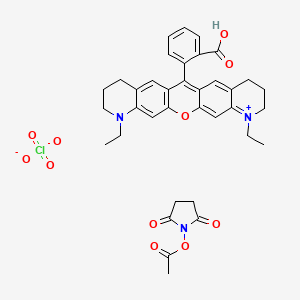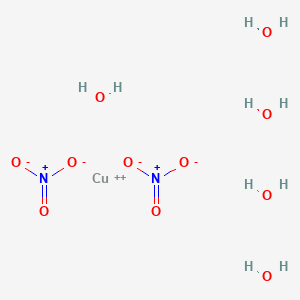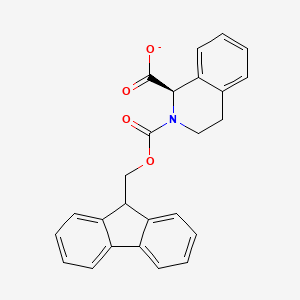
(R)-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis to protect the amino group during the coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1,2,3,4-tetrahydroisoquinoline.
Fmoc Protection: The amino group of 1,2,3,4-tetrahydroisoquinoline is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the racemic mixture.
Chiral Resolution: Efficient chiral resolution techniques such as simulated moving bed chromatography (SMB) are employed to separate the ®-enantiomer.
Purification: The final product is purified using recrystallization or preparative HPLC.
化学反应分析
Types of Reactions
®-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: The Fmoc group is typically removed using piperidine in a polar aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces free amines.
科学研究应用
®-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides and peptidomimetics.
Drug Development: Serves as a building block for the development of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.
Material Science: Employed in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of ®-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The compound interacts with various reagents and catalysts to form peptide bonds, ultimately leading to the synthesis of desired peptides.
相似化合物的比较
Similar Compounds
(S)-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: The enantiomer of the ®-form, used in similar applications but with different stereochemistry.
Fmoc-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-tryptophan: Similar in function but with a different side chain.
Uniqueness
®-Fmoc-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its chiral nature and the presence of the tetrahydroisoquinoline ring, which imparts specific properties to the peptides synthesized using this compound. Its stereochemistry plays a crucial role in the biological activity and interactions of the resulting peptides.
属性
分子式 |
C25H20NO4- |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
(1R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylate |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-17-8-2-1-7-16(17)13-14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/p-1/t23-/m1/s1 |
InChI 键 |
AGSTVRGPOSEJQQ-HSZRJFAPSA-M |
手性 SMILES |
C1CN([C@H](C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)[O-])C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


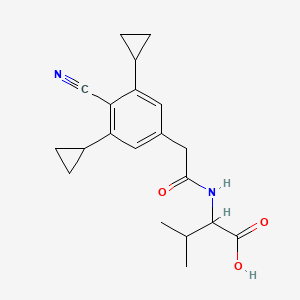
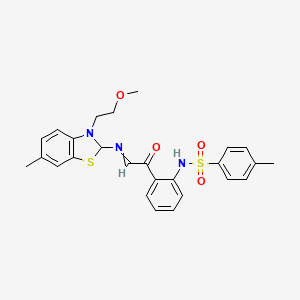
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
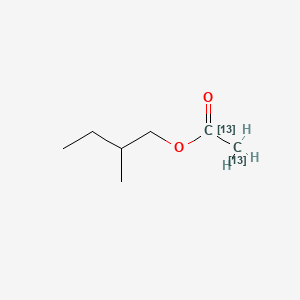
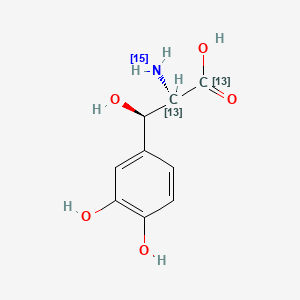
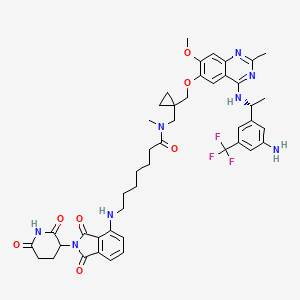
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)
![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)

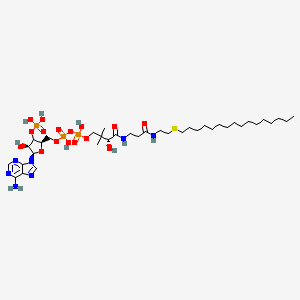

![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)
